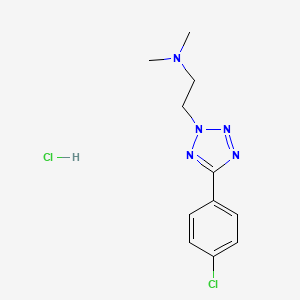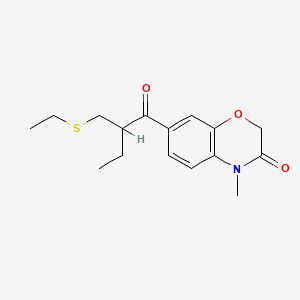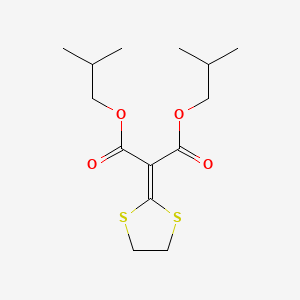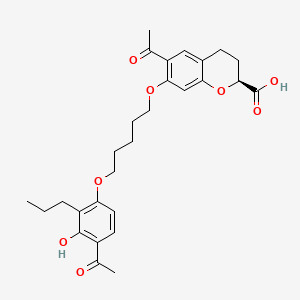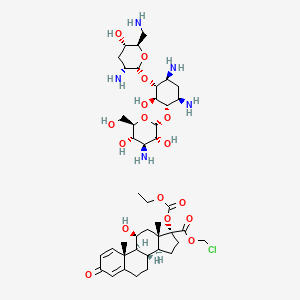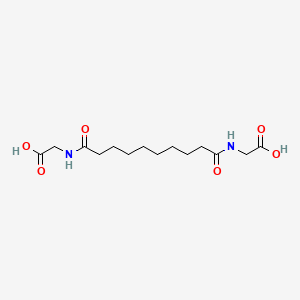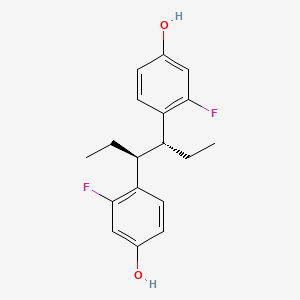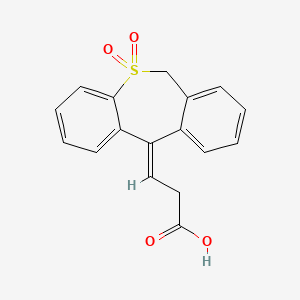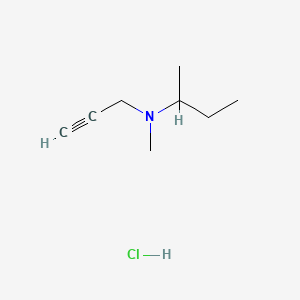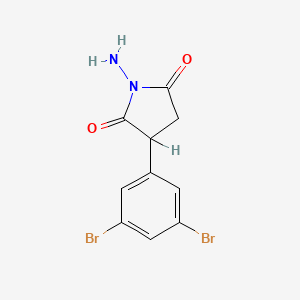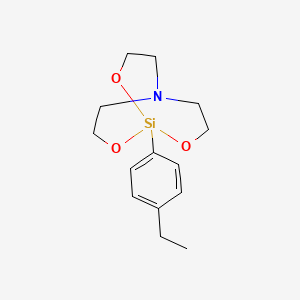
2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)propionamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diethylamino group, an isoxazole ring, and a propionamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)propionamide typically involves the reaction of diethylamine with a suitable precursor containing the isoxazole ring and the propionamide group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. The industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)propionamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)propionamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)acetamide: This compound has a similar structure but differs in the length of the carbon chain.
2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)butyramide: This compound has a longer carbon chain compared to the propionamide derivative.
2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)formamide: This compound has a shorter carbon chain and different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.
Propriétés
Numéro CAS |
92845-94-8 |
|---|---|
Formule moléculaire |
C11H19N3O2 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(3-methyl-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C11H19N3O2/c1-5-14(6-2)9(4)11(15)12-10-7-8(3)13-16-10/h7,9H,5-6H2,1-4H3,(H,12,15) |
Clé InChI |
YPZLSPPUNFPXMD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(C)C(=O)NC1=CC(=NO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


